1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)
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Overview
Description
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) is a heterocyclic compound featuring an isoxazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) typically involves cyclization reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be facilitated by various reducing agents, although specific conditions for this compound are less documented.
Substitution: The compound can participate in substitution reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Cyclization: AuCl3 or CuCl as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while cyclization reactions produce various substituted isoxazoles.
Scientific Research Applications
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) involves its interaction with various molecular targets and pathways. For instance, isoxazole derivatives are known to regulate immune functions by modulating specific signaling pathways . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Used in the synthesis of isoxazolylpyrrolones.
4-Hydroxy-2-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-acetic acid: Known for its biological activities.
Uniqueness: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) stands out due to its specific hydroxyl and methyl substitutions, which confer unique chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-1,2-benzoxazol-7-ol |
InChI |
InChI=1S/C8H7NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4,10H,1H3 |
InChI Key |
KXSRGXFRBHJCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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